3-Butylpyrrolidin-3-ol

Description

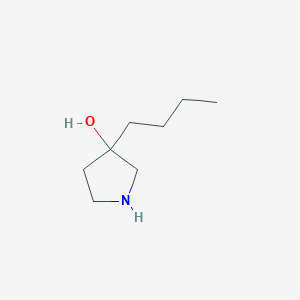

3-Butylpyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl (-OH) group and a butyl (-C₄H₉) substituent at the 3-position of its five-membered nitrogen-containing ring. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the alkyl chain) and hydrogen-bonding capacity (from the hydroxyl group).

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-butylpyrrolidin-3-ol |

InChI |

InChI=1S/C8H17NO/c1-2-3-4-8(10)5-6-9-7-8/h9-10H,2-7H2,1H3 |

InChI Key |

USFOEEFXXKEXAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCNC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpyrrolidin-3-ol can be achieved through various methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. For instance, Aspergillus species can hydroxylate 1-benzoylpyrrolidine to yield (S)-1-benzoyl-3-pyrrolidinol . Another method includes the use of commercial lipases for stereoselective esterification to obtain optically active 3-pyrrolidinol derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, hydroxylation, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Butylpyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Butylpyrrolidin-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial applications

Mechanism of Action

The mechanism of action of 3-Butylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the butyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Key Observations:

- Core Structure: this compound shares a pyrrolidine backbone with compounds 13b and 3-((3-fluorophenoxy)methyl)pyrrolidin-3-ol, whereas 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol belongs to the triazole class .

- Compound 13b features a bulky tert-butyl group and a pyridin-3-ylpropionyl moiety, likely influencing steric hindrance and binding affinity in biological systems .

Physicochemical and Functional Properties

- Lipophilicity: The butyl chain in this compound increases logP compared to the fluorophenoxymethyl analog, which balances lipophilicity with polarity from the ether and fluorine . Compound 13b’s tert-butyl group may reduce solubility in aqueous media but improve metabolic stability .

- Hydrogen Bonding : The hydroxyl group in all pyrrolidine derivatives enables hydrogen bonding, critical for interactions in catalytic or biological contexts.

Biological Activity

3-Butylpyrrolidin-3-ol, a compound belonging to the pyrrolidine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring with a butyl group attached to the nitrogen atom and a hydroxyl group at the C-3 position. Its molecular formula is with a molecular weight of approximately 141.21 g/mol. The presence of the hydroxyl group contributes to its solubility and reactivity, influencing its biological interactions.

1. Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition of growth. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

2. Antiarrhythmic Properties

In a study evaluating the antiarrhythmic effects of novel pyrrolidinone derivatives, compounds structurally related to this compound were shown to reduce arrhythmias induced by adrenaline. The compound exhibited a dose-dependent effect on heart rhythm stability.

| Treatment | Dosage (mg/kg) | Bradycardia (%) | Mortality (%) |

|---|---|---|---|

| Control | - | 100 | 67.7 |

| This compound | 5 | 33.3 | 16.7 |

3. Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may offer neuroprotective benefits. These derivatives have been shown to modulate neurotransmitter levels and exhibit antioxidant properties, potentially providing therapeutic avenues for neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and synaptic plasticity.

- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in oxidative stress pathways, thereby protecting neuronal cells from damage.

- Membrane Disruption : The hydrophobic nature of the butyl group allows for interaction with lipid membranes, potentially disrupting microbial cell integrity.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial effects of pyrrolidine derivatives highlighted the efficacy of this compound against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

- Cardiac Safety Profile : In evaluating the safety profile of compounds with antiarrhythmic properties, researchers found that this compound exhibited lower toxicity compared to traditional antiarrhythmic agents, indicating its promise in cardiac therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.